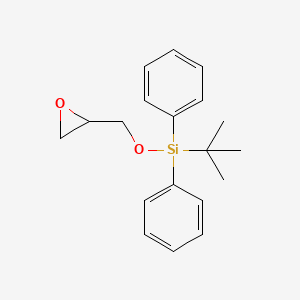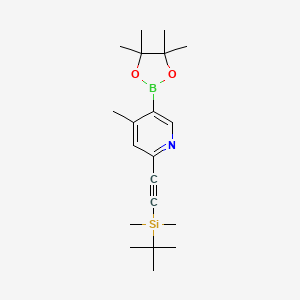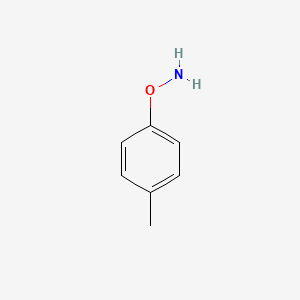
4-Chloro-2-isothiocyanato-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their presence in nucleic acids such as DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 4th position, an isothiocyanate group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine typically involves the introduction of the isothiocyanate group to a pre-formed pyrimidine ring. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-isothiocyanato-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Addition Reactions: Nucleophiles such as primary or secondary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution at the 4th position.
Applications De Recherche Scientifique
4-Chloro-2-isothiocyanato-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine involves its ability to interact with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atom and methoxy group on the pyrimidine ring can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4,6-dimethoxypyrimidine: Contains two methoxy groups, which can affect its solubility and reactivity.
4-Chloro-2-methylthio-6-methoxypyrimidine: The methylthio group can influence the compound’s lipophilicity and biological activity.
Uniqueness
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is unique due to the presence of both the chlorine atom and the isothiocyanate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H4ClN3OS |
|---|---|
Poids moléculaire |
201.63 g/mol |
Nom IUPAC |
4-chloro-2-isothiocyanato-6-methoxypyrimidine |
InChI |
InChI=1S/C6H4ClN3OS/c1-11-5-2-4(7)9-6(10-5)8-3-12/h2H,1H3 |
Clé InChI |
FPLLQRPHNBICOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)N=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)







![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
